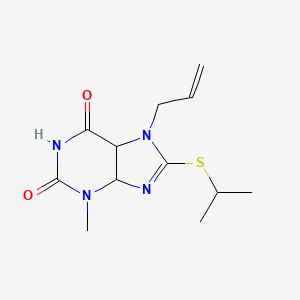![molecular formula C20H17N3O4S3 B12191767 3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12191767.png)
3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of aromatic, thiazole, and oxathiine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common method involves the Hantzsch synthesis, which is used to create thiazole derivatives. The process begins with the formation of N-phenyl-N-thiocarbamoyl-β-alanine, which is then subjected to cyclization reactions to form the thiazole ring . The reaction is carried out in acetic acid at 80°C for 24 hours in the presence of sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds. These products can have different biological activities and applications depending on their structure.
Scientific Research Applications
3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential use in developing new therapeutic agents for treating various diseases.
Industry: Applications in agrochemicals for promoting plant growth and increasing crop yield.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid: Exhibits antimicrobial activity and promotes plant growth.
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Known for its antimicrobial properties.
Properties
Molecular Formula |
C20H17N3O4S3 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
5-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H17N3O4S3/c24-19(17-18(28-13-11-27-17)14-4-2-1-3-5-14)22-15-6-8-16(9-7-15)30(25,26)23-20-21-10-12-29-20/h1-10,12H,11,13H2,(H,21,23)(H,22,24) |
InChI Key |
JWOPCOOEQZONBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12191699.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12191709.png)
![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B12191719.png)
![2-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12191721.png)

![1-(2-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12191729.png)
![6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12191730.png)
![2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12191735.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12191739.png)
![N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B12191743.png)
![3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12191747.png)
![N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12191753.png)

